2-Undecanol
Overview
Description
2-Undecanol is a secondary alcohol that is undecane substituted by a hydroxy group at position 2 . It has a role as a plant metabolite, a flavoring agent, a volatile oil component, a pheromone, and an animal metabolite . It is also reported to occur as a flavor component of coconut meat, cheese, and hopped beer .
Molecular Structure Analysis
The molecular formula of 2-Undecanol is C11H24O . The molecular weight is 172.31 g/mol . The InChI is 1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 . The Canonical SMILES is CCCCCCCCCC©O .
Physical And Chemical Properties Analysis
2-Undecanol has a density of 0.8±0.1 g/cm³ . Its boiling point is 228.0±3.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 54.0±6.0 kJ/mol . The flash point is 92.4±5.1 °C . The index of refraction is 1.437 .
Scientific Research Applications
Synthesis of Optically Active Compounds : It serves as a chiral building block in synthesizing (5R,6S)-6-acetoxyhexadecan-5-olide and (+)-disparlure, which have applications in organic chemistry and biochemistry (Kametani, Tsubuki, Tatsuzaki, & Honda, 1990).
Biodegradation of Xenobiotics : 2-Undecanol was chosen as a solvent in a two-phase sequencing batch reactor for degrading 4-nitrophenol, due to its high partition coefficient and biocompatibility. This application is significant in environmental science and wastewater treatment (Tomei & Annesini, 2008).
Extraction Solvent in Analytical Chemistry : 1-Undecanol is used as an extraction solvent for rapid and simple analysis of bisphenol A in water and soft drinks. This application is crucial in food safety and public health (Saw, Shan, Mee, & Ariffin, 2017).
Insect Physiology : It is a component of the mandibular gland secretion of the ponerine ant Bothroponera soror, playing a role in prey immobilization. This application is relevant in entomology and ecology (Longhurst, Baker, & Howse, 1980).
Alcohol Dewatering : 1-Undecanol has potential as an extractant agent in alcohol dewatering processes, important in chemical engineering and industrial applications (Gomis, Boluda-Botella, Saquete, & Font, 2016).
Antifungal Activity : Undecanol exhibits potent fungicide properties against Saccharomyces cerevisiae, with its antifungal activity being pH-independent. This finding is significant in microbiology and pharmaceutical research (Kubo, Fujita, Kubo, & Fujita, 2003).
Extraction and Determination of Heavy Metals : A deep eutectic solvent consisting of 1-decyl-3-methylimidazolium chloride and 1-undecanol has been developed for determining heavy metals in soil and vegetables, crucial in environmental monitoring and food safety (Habibollahi, Karimyan, Arfaeinia, Mirzaei, Safari, Akramipour, Sharafi, & Fattahi, 2018).
In-Beam Electron Impact Mass Spectrometry : In mass spectrometry, specific ions characteristic to undecanol isomers are revealed, which is important in analytical chemistry and molecular identification (Ohashi & Nakayama, 1978).
Safety And Hazards
2-Undecanol can irritate the skin, eyes, and lungs . Ingestion can be harmful, with the approximate toxicity of ethanol . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
undecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJIPOFTAHSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058673 | |
Record name | 2-Undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Liquid, colourless liquid | |
Record name | 2-Undecanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8627 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Undecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | 2-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |
Record name | 2-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Undecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.828-0.831 (20°) | |
Record name | 2-Undecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Undecanol | |
CAS RN |
1653-30-1 | |
Record name | (±)-2-Undecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1653-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Undecanol | |
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Record name | 2-Undecanol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.203 | |
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Record name | 2-UNDECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PCZ1S7LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-11.00 to -9.00 °C. @ 760.00 mm Hg | |
Record name | 2-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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